REACTION_CXSMILES
|
[CH:1]1([B-](F)(F)F)[CH2:3][CH2:2]1.[K+].C12(C(C34CC5CC(CC(C5)C3)C4)CCCP)CC3CC(CC(C3)C1)C2.C([O-])([O-])=O.[Cs+].[Cs+].Cl[C:41]1[CH:46]=[C:45]([N+:47]([O-:49])=[O:48])[CH:44]=[CH:43][N:42]=1>C1(C)C=CC=CC=1.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:1]1([C:41]2[CH:46]=[C:45]([N+:47]([O-:49])=[O:48])[CH:44]=[CH:43][N:42]=2)[CH2:3][CH2:2]1 |f:0.1,3.4.5,9.10.11|
|
Name
|
|
Quantity
|
0.943 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)[B-](F)(F)F.[K+]
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Name
|
di-1-adamantylbutylphosphine
|
Quantity
|
0.0678 g
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C(CCCP)C23CC1CC(CC(C2)C1)C3
|
Name
|
Cs2CO3
|
Quantity
|
6.165 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.0285 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)[N+](=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
98 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
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WASH
|
Details
|
the mixture was washed with water
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (silica gel; Heptane/DCM from 100/0 to 50/50 as eluent)
|
Type
|
CUSTOM
|
Details
|
The desired fractions were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield intermediate compound D52 (0.800 g, 77%) as yellow oil which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C1=NC=CC(=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |